molecular formula C9H13NO2 B13112636 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid CAS No. 754141-46-3

3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid

Cat. No.: B13112636
CAS No.: 754141-46-3
M. Wt: 167.20 g/mol
InChI Key: PIBUCWVTUGZXRB-UHFFFAOYSA-N
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Description

3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which includes a hexahydroindole ring fused with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid
  • Tetrahydroindole-2-carboxylic acid
  • Hexahydroindazole derivatives

Uniqueness

What sets 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid apart is its hexahydroindole ring structure, which provides unique chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

754141-46-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid

InChI

InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6,8H,1-5H2,(H,11,12)

InChI Key

PIBUCWVTUGZXRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(CC2C1)C(=O)O

Origin of Product

United States

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